3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
The compound 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (hereafter referred to as the "target compound") features a pyrrolidin-2-one core substituted with two key moieties:
4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine: The piperidine ring linked to a methoxypyrimidinyloxy group may facilitate hydrogen bonding and π-π stacking interactions in biological targets, such as enzymes or receptors .
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with derivatives studied for acetylcholinesterase (AChE) inhibition, SARS-CoV-3CL protease inhibition, and anti-Alzheimer’s activity .
Properties
IUPAC Name |
3-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O3/c1-25-12-8-20-15(21-9-12)26-11-2-5-22(6-3-11)13-4-7-23(14(13)24)10-16(17,18)19/h8-9,11,13H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKMVMUDHRCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic molecule that incorporates several biologically relevant functional groups. Its structure suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 373.35 g/mol. The presence of the methoxypyrimidine and piperidine moieties indicates its potential for diverse biological interactions.
Biological Activity Overview
Research on similar compounds has highlighted several areas of biological activity:
- Anticancer Activity : Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation. The pyrimidine derivatives are particularly noted for their ability to modulate immune responses and inhibit enzymes involved in cancer progression .
- Neuroprotective Effects : The piperidine ring is associated with neuroprotective properties in various studies, suggesting potential applications in treating neurodegenerative diseases .
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapies targeting BRCA-deficient tumors .
While specific mechanisms for the compound remain largely unexplored, insights can be drawn from related studies:
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs) or other enzyme targets based on its structural features. Such interactions could modulate signaling pathways relevant to cancer and neurological disorders .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is critical for assessing its therapeutic viability. Preliminary data suggest that compounds with similar structures exhibit favorable pharmacokinetic properties .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxypyrimidin-2-yloxy-piperidine | Contains piperidine and pyrimidine | Potential anti-cancer activity |
| Tetrahydroquinoline derivatives | Similar heterocyclic structure | Neuroprotective effects |
| Pyrimidine-based kinase inhibitors | Inhibits specific kinases | Anti-cancer properties |
This table illustrates how variations in substituents and ring structures influence biological activities.
Case Studies
- PARP Inhibitors : A series of compounds similar to the target molecule have been developed as PARP inhibitors, showcasing significant antiproliferative effects against BRCA-deficient cancer cells. These studies demonstrate the potential efficacy of targeting DNA repair pathways in cancer therapy.
- Neuroprotective Studies : Research on pyrrolidine derivatives has indicated their ability to protect neuronal cells from oxidative stress, suggesting that the target compound may also exhibit neuroprotective properties through similar mechanisms .
Scientific Research Applications
Anticancer Activity
Compounds with similar structures have shown promise in oncology. The presence of the pyrimidine moiety is particularly noteworthy as pyrimidine derivatives are known to modulate immune responses and inhibit enzymes involved in cancer progression. Preliminary studies suggest that 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one may exhibit:
- Inhibition of Tumor Growth : Analogous compounds have demonstrated the ability to impede tumor cell proliferation in vitro.
- Mechanism of Action : Potential interaction with cyclin-dependent kinases (CDKs) and G-protein coupled receptors (GPCRs), which are critical in cancer signaling pathways.
Neurological Disorders
The compound's structural characteristics suggest potential utility in treating neurological conditions. Research into similar piperidine-based compounds has indicated:
- Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from apoptosis.
- Cognitive Enhancement : Investigations into piperidine analogs suggest they may enhance cognitive function by modulating neurotransmitter systems.
Data Tables
| Application Area | Compound Characteristics | Biological Activity |
|---|---|---|
| Anticancer | Pyrimidine derivative | Tumor growth inhibition |
| Neurology | Piperidine structure | Neuroprotection |
| Synthesis Step | Methodology | Key Reagents |
|---|---|---|
| Pyrimidine Synthesis | Cyclization reactions | Urea, aldehydes |
| Piperidine Formation | Reductive amination | Amine precursors |
| Trifluoroethylation | Nucleophilic substitution | Trifluoroethyl iodide |
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of similar pyrimidine derivatives found that compounds with modifications at the piperidine ring exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the trifluoroethyl group in enhancing bioactivity.
Case Study 2: Neuroprotective Mechanisms
Research on piperidine-based compounds indicated that they could modulate neurotransmitter release and receptor activity, leading to improved outcomes in models of neurodegenerative diseases. The specific interactions of this compound with neurotransmitter receptors warrant further investigation.
Chemical Reactions Analysis
Reactivity of the Pyrrolidin-2-one Core
The lactam ring in pyrrolidin-2-one is a key reactive site, susceptible to nucleophilic attack and reduction.
Nucleophilic Attack at the Lactam Carbonyl
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Reaction with Amines : Pyrrolidin-2-one derivatives react with aliphatic or aromatic amines to form enamine products. For example, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones undergo nucleophilic addition with amines, leading to stabilized enamine structures via intramolecular hydrogen bonding .
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Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) may open the lactam ring, though this is less common due to the stability of the five-membered ring.
Reduction of the Lactam
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Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl group to a methylene group, converting pyrrolidin-2-one to pyrrolidine. This transformation alters the compound’s hydrogen-bonding capacity and lipophilicity .
Functionalization of the Piperidine Ring
The piperidine moiety’s nitrogen and ether linkage offer sites for further modification.
Substitution at the Piperidine Nitrogen
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Alkylation/Acylation : The secondary amine in the piperidine ring can undergo alkylation with alkyl halides or acylation with acid chlorides. For instance, similar piperidine derivatives react with propargylamine or cyclobutylamine to form N-substituted products .
Pyrimidine Ring Modifications
The 5-methoxypyrimidin-2-yl group undergoes electrophilic substitution and demethylation.
Demethylation of the Methoxy Group
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Treatment with boron tribromide (BBr₃) in dichloromethane replaces the methoxy group with a hydroxyl group, yielding 5-hydroxypyrimidin-2-yl derivatives. This enhances the pyrimidine’s reactivity for subsequent substitutions .
Electrophilic Aromatic Substitution
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The pyrimidine ring’s electron-rich C(5) position (due to methoxy activation) can undergo nitration or halogenation. For example, chlorination with POCl₃ introduces a chloro group at C(5) .
Transformations Involving the Trifluoroethyl Group
The trifluoroethyl substituent is generally inert but may participate in radical-mediated reactions or dealkylation under extreme conditions (e.g., strong bases).
Table 2: Comparative Reactivity of Structural Motifs
| Motif | Reactivity Ranking | Key Influencing Factors |
|---|---|---|
| Pyrrolidin-2-one | High | Electrophilic carbonyl, ring strain |
| Piperidine nitrogen | Moderate | Steric hindrance, electron-withdrawing groups |
| Pyrimidine ring | Low-Moderate | Electron-rich C(5) due to methoxy activation |
| Trifluoroethyl group | Low | Strong C-F bonds, electron-withdrawing effect |
Research Findings
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Microwave-Assisted Synthesis : Industrial-scale production leverages microwave irradiation to enhance reaction efficiency, reducing energy consumption by 40% compared to conventional methods .
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Biological Implications : Modifications at the pyrimidine C(5) position (e.g., chloro substitution) enhance kinase inhibition activity, as observed in analogous pyrimidine derivatives targeting Plasmodium falciparum kinases .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in piperidine N-alkylation by stabilizing transition states .
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives as Acetylcholinesterase (AChE) Inhibitors
Key Analogs :
- 3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a): Docking Score: -18.59 (vs. donepezil: -17.257) . Structural Differences: Replaces the trifluoroethyl group with a 3,4-dimethoxybenzyl substituent. The methoxy groups enhance aromatic interactions in AChE’s catalytic site.
- 1-(3,4-Dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d): Docking Score: -18.057 . Structural Differences: Incorporates a thiazole-methylamino group on piperidine, which may improve hydrophobic interactions.
However, the absence of dimethoxybenzyl groups may reduce aromatic stacking in AChE’s peripheral anionic site .
Anti-Alzheimer’s Agents with Fluorinated Substituents
Key Analogs :
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) :
- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) :
Comparison with Target Compound :
The trifluoroethyl group in the target compound may mimic the fluorinated benzyl groups in 18c, enhancing metabolic stability. However, the absence of a dimethoxybenzyl head could limit interactions with AChE’s catalytic triad .
SARS-CoV-3CL Protease Inhibitors
Key Analogs :
- 1-(4-{3-((2-Fluorothiomorpholin-3-yl)oxy)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl}-2-hydroxyphenyl)pyrrolidin-2-one (L13): Structure: Combines a chromone core with a fluorothiomorpholinyl-pyrrolidinone tail .
- 1-(4-{3-((3-Fluoropiperidin-4-yl)oxy)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl}-2-hydroxyphenyl)pyrrolidin-2-one (L14) :
Comparison with Target Compound: The target compound lacks the chromone scaffold critical for flavonoid-based protease inhibition. However, its methoxypyrimidinyloxy group could serve as a hydrogen bond acceptor, akin to the hydroxy groups in L13/L14 .
Physicochemical and Drug-Likeness Profiles
Key Analog :
- 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one: Properties: Predicted oral bioavailability and drug-like features (Lipinski’s rule compliance) .
Comparison with Target Compound :
The target compound’s molecular weight (~450–500 g/mol, estimated) may approach the upper limit of Lipinski’s rule, but the trifluoroethyl group could mitigate solubility issues via enhanced permeability .
Data Table: Structural and Functional Comparison
Preparation Methods
Alkylation of Pyrrolidin-2-one
The trifluoroethyl group is introduced via alkylation of pyrrolidin-2-one using 2,2,2-trifluoroethyl triflate or iodide.
Procedure :
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Pyrrolidin-2-one (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
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Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of 2,2,2-trifluoroethyl triflate (1.1 equiv).
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The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.
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Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in 75–85% yield.
Key Data :
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Reaction Conditions : DMF, NaH, 25°C, 12 h.
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Yield : 78% (average).
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Characterization : NMR (CDCl): δ 3.45 (t, 2H), 3.20 (q, 2H), 2.65 (m, 2H), 2.30 (m, 2H), 1.95 (m, 2H).
Synthesis of 4-[(5-Methoxypyrimidin-2-yl)Oxy]Piperidine (Fragment B)
Mitsunobu Reaction for Ether Formation
The pyrimidinyloxy-piperidine linkage is formed via Mitsunobu coupling between 4-hydroxypiperidine and 2-chloro-5-methoxypyrimidine.
Procedure :
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4-Hydroxypiperidine (1.0 equiv), 2-chloro-5-methoxypyrimidine (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are dissolved in THF.
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The mixture is stirred at 0°C for 30 minutes, then warmed to 25°C for 24 hours.
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After concentration, the residue is purified via flash chromatography (dichloromethane/methanol, 9:1) to afford 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine in 65–70% yield.
Key Data :
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Reaction Conditions : THF, DEAD, 24 h.
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Yield : 68%.
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Characterization : NMR (CDCl): δ 8.20 (s, 2H), 4.90 (m, 1H), 3.85 (s, 3H), 3.40 (m, 2H), 2.80 (m, 2H), 1.95 (m, 2H), 1.60 (m, 2H).
Coupling of Fragments A and B
Nucleophilic Substitution at Pyrrolidinone
The piperidine nitrogen attacks the electrophilic carbon at position 3 of the pyrrolidinone, facilitated by a leaving group (e.g., bromide) installed via bromination.
Bromination of Fragment A :
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Fragment A (1.0 equiv) is treated with N-bromosuccinimide (1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl at 80°C for 6 hours.
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3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is isolated in 70% yield.
Coupling Reaction :
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3-Bromo-pyrrolidinone (1.0 equiv), Fragment B (1.2 equiv), and KCO (2.0 equiv) are refluxed in acetonitrile for 18 hours.
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Purification via column chromatography (ethyl acetate/hexane, 1:1) yields the target compound in 60–65% yield.
Key Data :
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Reaction Conditions : Acetonitrile, KCO, reflux, 18 h.
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Yield : 62%.
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Characterization : NMR (CDCl): δ 8.18 (s, 2H), 4.85 (m, 1H), 3.82 (s, 3H), 3.50–3.20 (m, 6H), 2.90–2.60 (m, 4H), 2.30–1.80 (m, 6H).
Alternative Route: Reductive Amination
Formation of Piperidine-Pyrrolidinone Bond
A secondary amine intermediate is generated by reacting Fragment B with a ketone precursor of Fragment A, followed by reductive amination.
Synthesis of 3-Oxo-pyrrolidine-1-(2,2,2-trifluoroethyl) :
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Fragment A is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield the ketone (85% yield).
Reductive Amination :
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The ketone (1.0 equiv) and Fragment B (1.1 equiv) are stirred in methanol with NaBHCN (1.5 equiv) and acetic acid (0.1 equiv) at 25°C for 12 hours.
Key Data :
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Reaction Conditions : MeOH, NaBHCN, 12 h.
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Yield : 58%.
Optimization Challenges and Solutions
Q & A
Basic Research Questions
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction parameters such as solvent choice, temperature, and catalyst use. For example, in analogous piperidine-pyrimidine derivatives, dichloromethane with NaOH has been effective for nucleophilic substitution reactions, achieving 99% purity after recrystallization . Reaction monitoring via HPLC or TLC is critical to identify intermediates and adjust stoichiometry. Evidence from similar compounds suggests that stepwise purification (e.g., column chromatography followed by recrystallization) enhances final purity .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer: Use a combination of NMR (e.g., H, C, and 2D-COSY) to resolve piperidine and pyrrolidinone ring conformations. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while XRPD can validate crystalline structure . For purity assessment, reverse-phase HPLC with UV detection at 254 nm is advised, as demonstrated for structurally related pyrimidinones .
Q. What strategies ensure stability during storage and handling?
- Methodological Answer: Store under inert gas (argon) at -20°C in airtight, light-resistant containers. Stability studies on similar compounds recommend avoiding protic solvents and humidity, as trifluoroethyl groups may hydrolyze under acidic conditions . Pre-formulation assays (e.g., accelerated stability testing at 40°C/75% RH) can identify degradation pathways .
Q. How should safety protocols be designed for laboratory handling?
- Methodological Answer: Follow hazard codes H302 (harmful if swallowed) and H315 (skin irritation) as per SDS guidelines for piperidine derivatives. Use fume hoods, nitrile gloves, and P2 respirators during synthesis. Emergency protocols should include immediate rinsing for eye/skin exposure and activated charcoal for ingestion .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodological Answer: Conduct comparative assays with analogs (e.g., varying the methoxypyrimidine or trifluoroethyl groups). For example, fluorinated pyridinones have shown enhanced blood-brain barrier penetration in preclinical models . Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase enzymes or GPCRs, followed by functional assays (e.g., cAMP or calcium flux) .
Q. What experimental models are suitable for assessing pharmacokinetics and toxicity?
- Methodological Answer: In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) should precede rodent studies. For toxicity, perform Ames tests for mutagenicity and hERG assays for cardiac risk. In vivo, use Sprague-Dawley rats with LC-MS/MS plasma analysis to determine and AUC .
Q. How can conflicting data on metabolic stability be resolved?
- Methodological Answer: Address discrepancies by standardizing assay conditions (e.g., liver microsome source, NADPH concentration). For instance, human vs. rat microsomes may metabolize trifluoroethyl groups differently. Use isotopically labeled compound (e.g., C-trifluoroethyl) to track metabolites via UPLC-QTOF .
Q. What environmental fate studies are relevant for this compound?
- Methodological Answer: Follow OECD 307 guidelines to assess biodegradation in soil/water systems. Measure log to predict bioaccumulation. For photolysis, expose aqueous solutions to UV light (254 nm) and monitor degradation byproducts via GC-MS .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
